REACTION_CXSMILES
|
CO[C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([CH2:10]N(C2C=CC(CO)=CC=2)C)=[CH:6][CH:5]=1.CNC.B(Cl)(Cl)Cl.[Na+].[Cl-].O.S(=O)(=O)(O)O>C(Cl)Cl>[CH:3]1[C:4]2[CH2:5][C:6]3[C:7](=[CH:10][CH:6]=[CH:7][CH:8]=3)[CH2:8][C:9]=2[CH:5]=[CH:4][CH:3]=1 |f:3.4.5|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-{[(4-hydroxymethyl-phenyl)-methyl-amino]-methyl}-benzoic acid methyl ester
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)CN(C)C1=CC=C(C=C1)CO)=O
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
NaCl water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-].O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Methylene chloride is removed
|
Type
|
WAIT
|
Details
|
to stand at 40° C. over a period of 16 h
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
The resulting solution is poured
|
Type
|
CUSTOM
|
Details
|
into crushed ice
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution is extracted with methylene chloride (2×75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2CC3=CC=CC=C3CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |